molecular formula C21H22N4O3S B2974150 N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 941916-32-1

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2974150
CAS No.: 941916-32-1
M. Wt: 410.49
InChI Key: YXIPBDYUSQOFES-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a carboxamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine, such as 4-methoxybenzylamine, under coupling conditions using reagents like carbodiimides.

    Ureido Group Formation: The ureido group can be formed by reacting the intermediate with an isocyanate derivative, such as p-tolyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide: This compound is unique due to its specific structure and functional groups.

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents may exhibit different properties and applications.

    Ureido Derivatives: Compounds with ureido groups but different core structures may have varying biological activities and uses.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-4-8-16(9-5-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-6-10-17(28-3)11-7-15/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIPBDYUSQOFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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